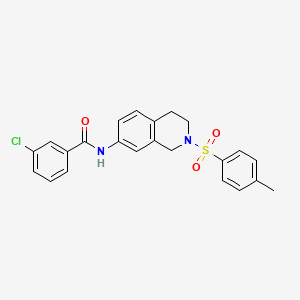

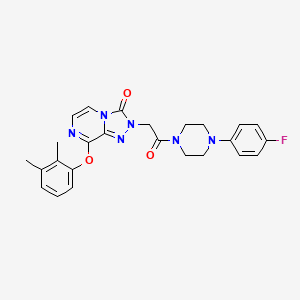

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride is a synthetic compound characterized by its intricate molecular structure This compound integrates multiple functional groups, rendering it a subject of extensive study in various fields, including chemistry, biology, and pharmacology

Mechanism of Action

Target of Action

Imidazole and piperazine derivatives are known to interact with a variety of biological targets. For example, imidazole derivatives are found in many drugs and natural products, including histidine, purine, and histamine . Piperazine derivatives are also found in a variety of pharmaceuticals and have been studied for their potential interactions with various biological targets .

Mode of Action

The mode of action of imidazole and piperazine derivatives can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives are known to inhibit certain enzymes, while others may interact with receptors or other cellular components .

Biochemical Pathways

Imidazole and piperazine derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives are known to inhibit the synthesis of certain proteins, while others may affect signal transduction pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole and piperazine derivatives can vary widely depending on the specific compound. Some of these compounds are known to be well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .

Result of Action

The molecular and cellular effects of imidazole and piperazine derivatives can vary widely depending on the specific compound and its targets. For example, some of these compounds may inhibit the growth of certain types of cells, while others may have anti-inflammatory or analgesic effects .

Action Environment

The action, efficacy, and stability of imidazole and piperazine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the key intermediate, 1-(2-fluorophenyl)-1H-imidazole, through the reaction of 2-fluorobenzonitrile with formamide under acidic conditions. This intermediate is then coupled with piperazine under reflux conditions to yield 1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazine. The final step involves the Friedel-Crafts acylation of this intermediate with p-tolyl chloride in the presence of aluminum chloride, resulting in the formation of the target compound.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized to increase yield and reduce cost. Automation and continuous flow reactors are employed to ensure consistent quality and scalability. Solvent recovery systems are also integrated to enhance environmental sustainability and economic efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound exhibits a range of chemical reactivity, including oxidation, reduction, and substitution reactions. These reactions are driven by the presence of reactive functional groups such as the imidazole and piperazine rings.

Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. Conditions vary but often involve controlled temperature and pH to achieve desired transformations.

Major Products: Major products of these reactions depend on the specific pathways involved. Oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new imidazole or piperazine derivatives.

Scientific Research Applications

In Chemistry: The compound is used as a ligand in coordination chemistry, aiding in the formation of metal complexes with unique properties. These complexes are investigated for their catalytic activities and material science applications.

In Biology and Medicine: Due to its structural complexity, the compound serves as a lead molecule in drug discovery. It has shown potential as a receptor agonist or antagonist in pharmacological studies, particularly in the treatment of neurological disorders.

In Industry: The compound's versatile reactivity makes it valuable in the synthesis of specialty chemicals and advanced materials. Its derivatives are used in the development of novel polymers and coatings.

Comparison with Similar Compounds

Compared to similar compounds, (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride stands out due to its fluorinated phenyl group, which enhances its metabolic stability and binding specificity. Similar compounds include:

(4-(1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone

(4-(1-(2-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone

These analogs share structural features but differ in their substituents, influencing their reactivity and applications.

Properties

IUPAC Name |

[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O.ClH/c1-16-6-8-17(9-7-16)20(27)24-12-14-25(15-13-24)21-23-10-11-26(21)19-5-3-2-4-18(19)22;/h2-11H,12-15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLIZKVQBASQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)

![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)

![3-(2,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2391792.png)

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)